molecular formula C15H16ClP B3053950 3-chloropropyl(diphenyl)phosphane CAS No. 57137-55-0

3-chloropropyl(diphenyl)phosphane

Cat. No.: B3053950
CAS No.: 57137-55-0
M. Wt: 262.71 g/mol
InChI Key: JSXCOEFXLJZYMF-UHFFFAOYSA-N
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Description

3-Chloropropyl(diphenyl)phosphane is an organophosphorus compound featuring a central phosphorus atom bonded to two phenyl groups and a 3-chloropropyl chain (ClCH2CH2CH2–). This structure combines the electron-donating properties of phenyl groups with the electron-withdrawing effect of the chlorine atom, making it a versatile ligand in coordination chemistry and catalysis. The chloropropyl moiety may enhance solubility in polar solvents and serve as a reactive site for further functionalization.

Properties

CAS No.

57137-55-0

Molecular Formula

C15H16ClP

Molecular Weight

262.71 g/mol

IUPAC Name

3-chloropropyl(diphenyl)phosphane

InChI

InChI=1S/C15H16ClP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

JSXCOEFXLJZYMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloropropyl(diphenyl)phosphane can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloropropyl(diphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the phosphine compound.

    Substitution: The chloropropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the phosphine compound.

    Substitution: Formation of substituted phosphines with various functional groups.

Scientific Research Applications

3-chloropropyl(diphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropropyl(diphenyl)phosphane involves its interaction with molecular targets through its phosphine group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other functional groups.

Comparison with Similar Compounds

Structural and Electronic Properties

Phosphane ligands vary significantly in reactivity and application based on substituents. Below is a comparative analysis:

Compound Substituents Electronic Effects Key Applications
3-Chloropropyl(diphenyl)phosphane Diphenyl, 3-chloropropyl Moderate electron-withdrawing (Cl) Potential ligand for metal complexes
Triphenylphosphane Three phenyl groups Strong electron-donating Widely used in catalysis (e.g., Staudinger reaction)
Diphenyl phosphane oxide Diphenyl, oxide (P=O) Electron-withdrawing (polar P=O) Asymmetric synthesis, enzyme inhibition
Di(4-fluorophenyl)phosphane oxide 4-Fluorophenyl, oxide Enhanced electron-withdrawing (F) High enantioselectivity in catalysis

Key Observations :

  • Unlike diphenyl phosphane oxide, the absence of a P=O bond in this compound may reduce its oxidative stability but enhance its nucleophilicity in metal coordination .

Catalytic Performance

Phosphane ligands are critical in transition-metal catalysis. For example:

  • Triphenylphosphane : Used in gold(I) anticancer complexes (e.g., compounds 5 and 6 in ) with IC50 values as low as 3.46 µM in MDA-MB231 cells. The phenyl groups stabilize Au–P bonds, enabling strong enzyme inhibition (e.g., DHFR, TrxR) .
  • Diphenyl phosphane oxide : Achieves 96–99% enantioselectivity in asymmetric additions (Table 16, ), attributed to its polar P=O group facilitating substrate binding .

Solubility and Stability

  • Triphenylphosphane : Low solubility in water due to hydrophobic phenyl groups; stable under inert conditions.
  • Diphenyl phosphane oxide : Higher solubility in polar solvents due to P=O polarity; prone to hydrolysis under acidic conditions.
  • This compound : Expected moderate solubility in organic solvents (e.g., DCM, THF) due to the chloropropyl group. The C–Cl bond may hydrolyze under basic conditions, limiting aqueous stability.

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